
2-Methylhexyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound is derived from butanoic acid and 2-methylhexanol.
Preparation Methods
2-Methylhexyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-methylhexanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion . Industrial production methods may involve continuous esterification processes to increase efficiency and yield .
Chemical Reactions Analysis
2-Methylhexyl butanoate undergoes several types of chemical reactions, including:
Scientific Research Applications
2-Methylhexyl butanoate has various applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Methylhexyl butanoate involves its hydrolysis to produce butanoic acid and 2-methylhexanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . This reaction is essential in both biological and industrial processes where esters are broken down into their constituent acids and alcohols .
Comparison with Similar Compounds
2-Methylhexyl butanoate can be compared to other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
What sets this compound apart is its specific combination of butanoic acid and 2-methylhexanol, which gives it unique properties and applications in various fields .
Properties
CAS No. |
139087-69-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-methylhexyl butanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-10(3)9-13-11(12)7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
MNYTWASXBLKADD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


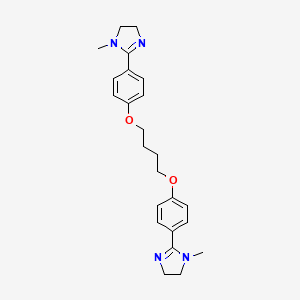
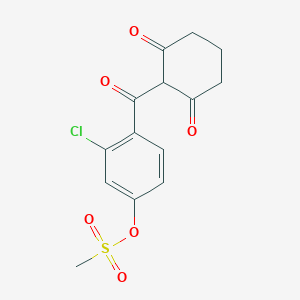
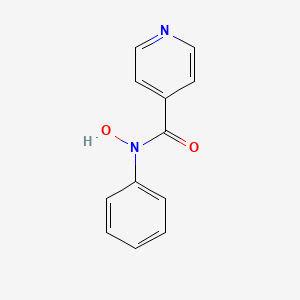

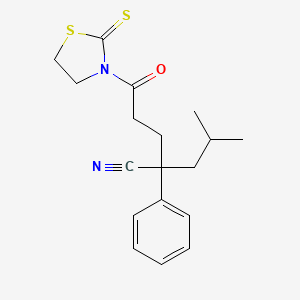

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
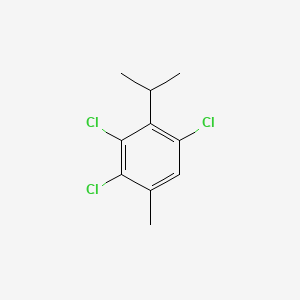
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)
![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

